molecular formula C20H18O2 B11834086 3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one

3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one

Cat. No.: B11834086
M. Wt: 290.4 g/mol
InChI Key: YVVVVSVGGUJCJD-QPJJXVBHSA-N
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Description

3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Aldol Condensation: Starting with the condensation of an appropriate aldehyde with a ketone to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the chromen-4-one core structure.

    Substitution Reactions: Introduction of the methyl, prop-1-en-1-yl, and m-tolyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents, acids, or bases depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4H-Chromen-4-one Derivatives: Compounds with similar core structures but different substituents.

    Flavonoids: Naturally occurring compounds with similar chromen-4-one structures.

    Coumarins: Compounds with a benzopyrone structure similar to chromen-4-one.

Uniqueness

3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

3-methyl-2-(3-methylphenyl)-8-[(E)-prop-1-enyl]chromen-4-one

InChI

InChI=1S/C20H18O2/c1-4-7-15-9-6-11-17-18(21)14(3)19(22-20(15)17)16-10-5-8-13(2)12-16/h4-12H,1-3H3/b7-4+

InChI Key

YVVVVSVGGUJCJD-QPJJXVBHSA-N

Isomeric SMILES

C/C=C/C1=C2C(=CC=C1)C(=O)C(=C(O2)C3=CC=CC(=C3)C)C

Canonical SMILES

CC=CC1=C2C(=CC=C1)C(=O)C(=C(O2)C3=CC=CC(=C3)C)C

Origin of Product

United States

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